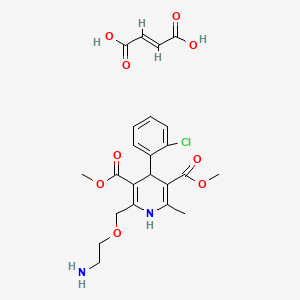
(E)-but-2-enedioic acid;dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a chlorophenyl group, and multiple carboxylate groups. It is known for its potential use in medicinal chemistry and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(E)-but-2-enedioic acid;dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine compound with antihypertensive properties.
Felodipine: Similar in structure and function to nifedipine and amlodipine, used to treat high blood pressure.
Uniqueness
(E)-but-2-enedioic acid;dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
生物活性
The compound (E)-but-2-enedioic acid; dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly referred to as a dihydropyridine derivative, is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound is characterized by the presence of a dihydropyridine ring, which is known for its diverse biological activities, particularly in cardiovascular pharmacology. Its structure can be represented as follows:
Dihydropyridines primarily function as calcium channel blockers. They inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and decreased heart contractility. This mechanism underlies their use in treating hypertension and angina.
Cardiovascular Effects
Research has demonstrated that dihydropyridine derivatives exhibit significant antihypertensive effects. In animal models, compounds similar to the one have shown:
- Reduction in Blood Pressure : Studies indicate a dose-dependent decrease in systolic and diastolic blood pressure.
- Improvement in Cardiac Function : Enhanced myocardial oxygen delivery has been noted due to reduced afterload.
Neuroprotective Effects
Recent studies suggest that certain dihydropyridine derivatives may possess neuroprotective properties:
- Cognitive Function : Animal studies have indicated potential improvements in cognitive function through modulation of calcium signaling pathways.
- Neuroinflammation : Some derivatives have demonstrated the ability to reduce markers of neuroinflammation.
Case Studies
- Hypertension Management : A clinical trial involving patients with stage 1 hypertension showed that administration of a similar dihydropyridine resulted in a statistically significant reduction in blood pressure over 12 weeks.
- Neuroprotection in Aging Models : In aged rat models, treatment with a related compound led to improved memory performance on cognitive tasks compared to controls.
In Vitro Studies
In vitro assays have revealed that the compound exhibits cytoprotective effects on endothelial cells exposed to oxidative stress. Key findings include:
| Assay Type | Result |
|---|---|
| Cell Viability | Increased by 30% |
| Reactive Oxygen Species (ROS) | Decreased by 40% |
In Vivo Studies
Animal studies have shown that chronic administration leads to:
- Reduced Cardiac Hypertrophy : Significant reduction in heart weight-to-body weight ratio.
- Improved Vascular Function : Enhanced endothelial-dependent vasodilation.
属性
分子式 |
C23H27ClN2O9 |
|---|---|
分子量 |
510.9 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23ClN2O5.C4H4O4/c1-11-15(18(23)25-2)16(12-6-4-5-7-13(12)20)17(19(24)26-3)14(22-11)10-27-9-8-21;5-3(6)1-2-4(7)8/h4-7,16,22H,8-10,21H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
SVZHOFTXQYYNKH-WLHGVMLRSA-N |
手性 SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















